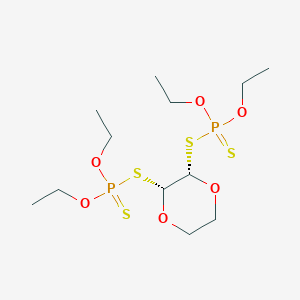
cis-Dioxathion
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cis-Dioxathion is a chemical compound that belongs to the family of organophosphates. It is widely used as an insecticide and acaricide in agricultural and horticultural practices. This compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
Mecanismo De Acción
Cis-Dioxathion acts by inhibiting the activity of acetylcholinesterase, an enzyme that is essential for the proper functioning of the nervous system. This inhibition leads to the accumulation of acetylcholine, a neurotransmitter, in the synaptic clefts of nerve cells, resulting in overstimulation of the nervous system. This overstimulation leads to a range of physiological and biochemical effects, including muscle tremors, convulsions, respiratory failure, and death.
Efectos Bioquímicos Y Fisiológicos
Cis-Dioxathion exposure has been shown to cause a range of biochemical and physiological effects in animals. These effects include inhibition of acetylcholinesterase activity, oxidative stress, alterations in neurotransmitter levels, changes in gene expression, and immune system dysfunction. These effects can lead to a range of health problems, including neurological disorders, respiratory problems, and immune system dysfunction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Cis-Dioxathion has several advantages for use in lab experiments. It is a potent inhibitor of acetylcholinesterase, making it an ideal tool for studying the effects of organophosphate exposure on the nervous system. It is also relatively easy to synthesize and has a high purity and yield. However, cis-Dioxathion also has several limitations. It is highly toxic and can pose a risk to researchers working with the compound. It also has a short half-life, which can make it difficult to study its effects over long periods of time.
Direcciones Futuras
There are several future directions for research on cis-Dioxathion. One area of research could focus on developing new methods for detecting and analyzing organophosphate compounds, including cis-Dioxathion. Another area of research could focus on developing new treatments for organophosphate poisoning. Additionally, research could focus on the long-term effects of organophosphate exposure on human health and the environment. Finally, research could focus on developing new insecticides and acaricides that are less toxic and more environmentally friendly than organophosphate compounds.
Conclusion
Cis-Dioxathion is a potent organophosphate insecticide and acaricide that has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research. While it has several advantages for use in lab experiments, including its potency and ease of synthesis, it also has several limitations, including its toxicity and short half-life. Future research on cis-Dioxathion could focus on developing new methods for detecting and analyzing organophosphate compounds, developing new treatments for organophosphate poisoning, and studying the long-term effects of organophosphate exposure on human health and the environment.
Métodos De Síntesis
Cis-Dioxathion is synthesized by the reaction of O,O-dimethyl phosphorodithioate with 1,4-dioxane-2,3-diol in the presence of a catalyst. The reaction takes place under mild conditions and produces cis-Dioxathion with high purity and yield.
Aplicaciones Científicas De Investigación
Cis-Dioxathion has been widely used in scientific research as a tool to study the mechanism of action of organophosphate insecticides and acaricides. It has been used to investigate the effects of organophosphate exposure on the nervous system, metabolism, and immune system of animals. It has also been used to study the toxicity of organophosphate compounds and to develop new methods for their detection and analysis.
Propiedades
Número CAS |
16088-56-5 |
|---|---|
Nombre del producto |
cis-Dioxathion |
Fórmula molecular |
C12H26O6P2S4 |
Peso molecular |
456.5 g/mol |
Nombre IUPAC |
[(2S,3R)-3-diethoxyphosphinothioylsulfanyl-1,4-dioxan-2-yl]sulfanyl-diethoxy-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C12H26O6P2S4/c1-5-15-19(21,16-6-2)23-11-12(14-10-9-13-11)24-20(22,17-7-3)18-8-4/h11-12H,5-10H2,1-4H3/t11-,12+ |
Clave InChI |
VBKKVDGJXVOLNE-TXEJJXNPSA-N |
SMILES isomérico |
CCOP(=S)(OCC)S[C@@H]1[C@@H](OCCO1)SP(=S)(OCC)OCC |
SMILES |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |
SMILES canónico |
CCOP(=S)(OCC)SC1C(OCCO1)SP(=S)(OCC)OCC |
Pictogramas |
Acute Toxic |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



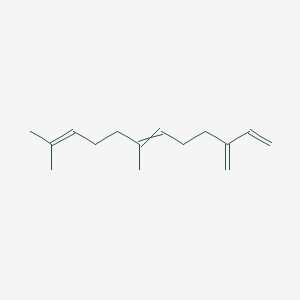
![Butyl 4-[(4-Methoxybenzylidene)amino]cinnamate](/img/structure/B105253.png)
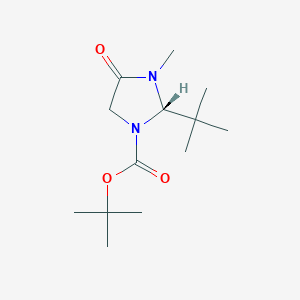

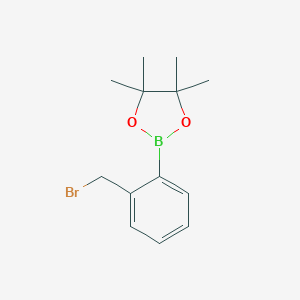
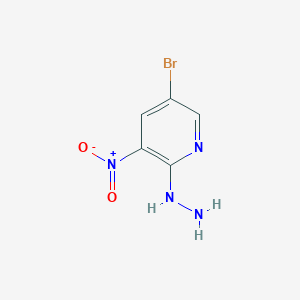
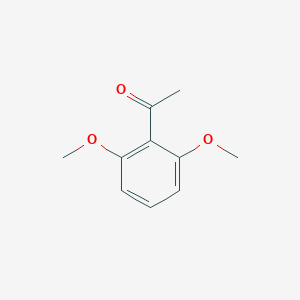

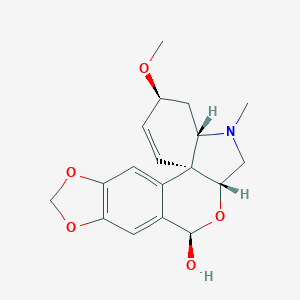
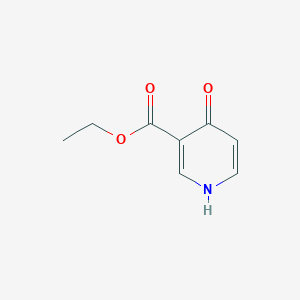

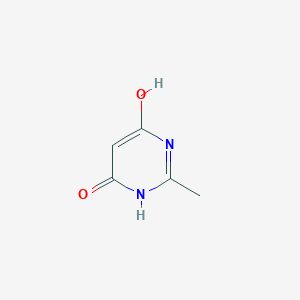
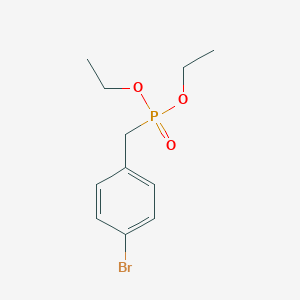
![2,3,4,5-Tetrahydro-1H-benzo[c]azepine](/img/structure/B105283.png)